2-Amino-7,7-dimethyl-1-(3-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-7,7-dimethyl-1-(3-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-1-(3-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and nitro groups, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in the development of new drugs for treating infections, cancer, and other diseases.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-1-(3-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving inhibition or activation of these targets, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenylquinoline-3-carbonitrile
- 7,7-Dimethyl-1-phenyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-7,7-dimethyl-1-(3-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C25H24N4O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-1-(3-methylphenyl)-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24N4O3/c1-15-6-4-8-17(10-15)28-20-12-25(2,3)13-21(30)23(20)22(19(14-26)24(28)27)16-7-5-9-18(11-16)29(31)32/h4-11,22H,12-13,27H2,1-3H3 |
InChI Key |
LMBMGMGNDCYJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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